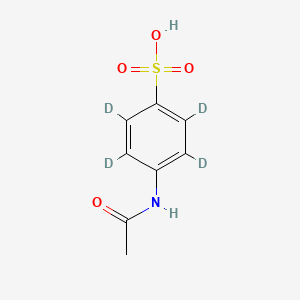

4-Acetamidobenzenesulfonic Acid-d4 (Major)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Acetamidobenzenesulfonic Acid-d4 (Major) is a deuterated chemical compound used in a wide range of research applications . It is a labeled analog of 4-Acetamidobenzenesulfonic Acid Pyridine (Major), which is commonly known as sulfanilic acid . The incorporation of deuterium in this compound allows for more accurate analysis and identification in various analytical techniques, such as NMR spectroscopy .

Synthesis Analysis

This chemical is primarily used in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals . It is also used as an intermediate in the manufacture of other chemicals .Molecular Structure Analysis

Chemically, 4-Acetamidobenzenesulfonic Acid-d4 Pyridine (Major) is an organic compound with the molecular formula C8H5D4NO3S .Chemical Reactions Analysis

Sulfanilic acid is a versatile compound with a range of applications due to its ability to react with various reagents, such as diazonium salts, to produce a variety of derivatives .Physical and Chemical Properties Analysis

4-Acetamidobenzenesulfonic Acid-d4 Pyridine (Major) is a white crystalline powder with a melting point of 282-284°C . This compound has a molecular weight of 218.29 g/mol and a density of 1.58 g/cm3 . It is soluble in water, alcohol, and ether .Wissenschaftliche Forschungsanwendungen

High-Pressure Behavior Analysis

High-pressure studies of 4-Acetamidobenzenesulfonyl Azide, a compound closely related to 4-Acetamidobenzenesulfonic Acid-d4, have been conducted to understand its behavior under extreme conditions. These studies involved Raman scattering, IR absorption, and synchrotron X-ray diffraction measurements, revealing two phase transitions under pressure. Such research helps in understanding the structural evolution of similar compounds under high pressure (Jiang et al., 2016).

Synthesis and Characterization of New Compounds

Research on O-4-Acetylamino-benzenesulfonylated pyrimidine derivatives, which involve the chemical modification of compounds similar to 4-Acetamidobenzenesulfonic Acid-d4, has led to the synthesis of new molecules with potential applications in various fields. These studies include structural verification by X-ray diffraction and quantum chemical analysis, providing insights into their stability and reactivity (Khalid et al., 2021).

Catalytic Reactions

The catalytic potential of derivatives of 4-Acetamidobenzenesulfonic Acid-d4 has been explored in reactions such as the Ritter reaction, where simple organic acids catalyze the formation of N-benzylacetamides from secondary benzylic alcohols. This research highlights the utility of these compounds in facilitating chemical transformations (Sanz et al., 2007).

Environmental Detoxification

In the context of environmental science, studies have focused on the photocatalytic degradation of thiosulfonates, mimicking chemical agents similar in structure to 4-Acetamidobenzenesulfonic Acid-d4. These studies aim at understanding the decomposition pathways and evaluating the potential for detoxification of harmful substances (Vorontsov et al., 2005).

Wirkmechanismus

Target of Action

It is a labeled analog of 4-acetamidobenzenesulfonic acid pyridine (major), which is commonly known as sulfanilic acid . Sulfanilic acid is a versatile compound with a range of applications due to its ability to react with various reagents .

Mode of Action

As a deuterated compound, it allows for more accurate analysis and identification in various analytical techniques, such as NMR spectroscopy .

Biochemical Pathways

It is primarily used in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .

Pharmacokinetics

It is known that this compound is soluble in water, alcohol, and ether , which may influence its bioavailability.

Result of Action

It is used as an intermediate in the manufacture of other chemicals .

Action Environment

It is known that this compound is stable under normal temperatures and pressures .

Eigenschaften

IUPAC Name |

4-acetamido-2,3,5,6-tetradeuteriobenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-6(10)9-7-2-4-8(5-3-7)14(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPVMSLLKQTRMG-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(2-Methylprop-2-enoyloxy)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B561695.png)